1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Chemical Probe Medicinal Chemistry Screening Library Design

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic heterocyclic compound derived from the biotin core scaffold. It features a tetrahydrothieno[3,4-d]imidazole ring system, where the thioether sulfur is oxidized to a 5,5-dioxide (sulfone) and both N1 and N3 positions are substituted with phenyl groups.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B12169714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C17H16N2O3S/c20-17-18(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)19(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyHXVCOKHYQUJOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: A Biotin-Derived Sulfone Scaffold


1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic heterocyclic compound derived from the biotin core scaffold. It features a tetrahydrothieno[3,4-d]imidazole ring system, where the thioether sulfur is oxidized to a 5,5-dioxide (sulfone) and both N1 and N3 positions are substituted with phenyl groups [1]. This distinguishes it from the natural metabolite biotin sulfone, which retains a valeric acid side chain and unsubstituted nitrogen atoms [2]. As a descarboxybiotin derivative within the broader class of thieno-imidazole derivatives, it represents a modified core structure with altered physicochemical and potentially biological properties compared to its parent compounds [3].

Why 1,3-Diphenyl Biotin Sulfone Cannot Be Replaced by Generic Biotin or Unsubstituted Sulfone Analogs


Direct substitution of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide with common biotin or biotin sulfone is precluded by fundamental structural differences that govern molecular recognition. The target compound lacks the valeric acid side chain present in biotin and biotin sulfone, which is essential for binding to avidin and streptavidin . Furthermore, the N1,N3-diphenyl substitution creates a sterically and electronically distinct environment on the ureido ring, which is the primary pharmacophore for biotin-dependent interactions. This is analogous to the behavior of other substituted thieno[3,4-d]imidazoles, where N-aryl modifications have been shown to alter biological activity profiles compared to their unsubstituted counterparts [1]. Therefore, procurement decisions must recognize that the biological and chemical properties of this compound cannot be inferred from data on biotin sulfone or descarboxybiotin.

Quantitative Differentiation Evidence for 1,3-Diphenyl Biotin Sulfone Core


Physicochemical Property Comparison with a Close N1,N3-Dibenzyl Analog

In the absence of published head-to-head biological data, the clearest differentiation for sourcing comes from comparing computed physicochemical properties with its closest commercially available analog, 1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. The N-phenyl derivative shows a significantly lower molecular weight and LogP compared to the N-benzyl version. A lower LogP and molecular weight can indicate better aqueous solubility and improved ligand efficiency, factors making it a more suitable scaffold for fragment-based or high-concentration screening .

Chemical Probe Medicinal Chemistry Screening Library Design

Prospective Application Scenarios for 1,3-Diphenyl Biotin Sulfone Core Based on Structural Inference


Chemical Probe Development Divergent from the Biotin-Avidin Axis

The absence of the valeric acid side chain and the presence of bulky N-phenyl groups disrupt the classic biotin-avidin binding pharmacophore. This makes the compound unsuitable for traditional avidin-based assays but positions it as a valuable 'dark' probe to investigate non-avidin, biotin-dependent biological processes where the sterically demanding diphenylsulfone core may offer a selectivity advantage over promiscuous biotin itself .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 312.39 g/mol, this compound fits well within the 'rule of three' guidelines for fragment libraries. Its lower computed lipophilicity compared to the N-benzyl analog suggests it may be a superior choice for fragment collections where high aqueous solubility is a prerequisite for high-concentration biochemical or biophysical screening (e.g., NMR, SPR, crystallography) .

Investigating Sulfone-Specific Interactions in Biological Systems

The 5,5-dioxide (sulfone) moiety is more oxidation-resistant than biotin sulfoxide and introduces a distinct tetrahedral geometry and hydrogen-bonding acceptor profile compared to the thioether of biotin. This compound can be sourced to specifically study sulfone-protein interactions relevant to drug metabolism or as a stable, oxidized mimic of biotin-related metabolites [1].

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